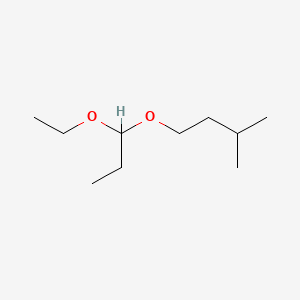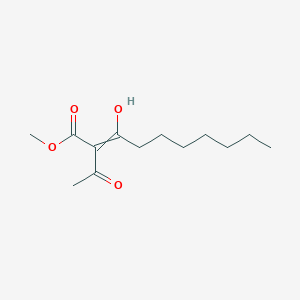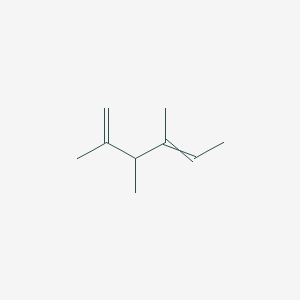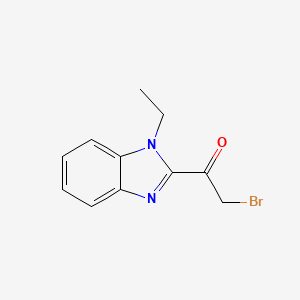![molecular formula C11H9LiS B14261762 Lithium [(naphthalen-1-yl)sulfanyl]methanide CAS No. 184877-52-9](/img/structure/B14261762.png)
Lithium [(naphthalen-1-yl)sulfanyl]methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium [(naphthalen-1-yl)sulfanyl]methanide is an organolithium compound that has garnered attention in the field of synthetic chemistry. This compound is known for its unique reactivity and potential applications in various domains, including organic synthesis and materials science. It is characterized by the presence of a lithium atom bonded to a naphthalen-1-yl sulfanyl group, which imparts distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium [(naphthalen-1-yl)sulfanyl]methanide typically involves the reaction of metallic lithium with naphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a dark green solution, indicating the formation of the desired compound .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters could enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
Lithium [(naphthalen-1-yl)sulfanyl]methanide undergoes various types of chemical reactions, including:
Reduction: The compound acts as a strong reducing agent due to the presence of the lithium atom, which can donate electrons to other molecules.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenated compounds, electrophiles, and proton sources. The reactions are typically carried out in anhydrous solvents such as THF or DME to maintain the reactivity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield reduced organic compounds, while substitution reactions can produce a variety of substituted naphthalene derivatives .
科学研究应用
Lithium [(naphthalen-1-yl)sulfanyl]methanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is explored for its potential in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies:
作用机制
The mechanism of action of lithium [(naphthalen-1-yl)sulfanyl]methanide involves the transfer of electrons from the lithium atom to other molecules, facilitating reduction and nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic properties of the naphthalen-1-yl sulfanyl group, which stabilizes the negative charge on the lithium atom. This stabilization enhances the compound’s ability to participate in various chemical transformations .
相似化合物的比较
Similar Compounds
Lithium naphthalene: Similar in structure but lacks the sulfanyl group, making it less reactive in certain types of reactions.
Sodium naphthalene: Similar reactivity but with sodium instead of lithium, resulting in different solubility and reactivity profiles.
Potassium naphthalene: Another related compound with potassium, exhibiting distinct reactivity due to the larger ionic radius of potassium.
Uniqueness
Lithium [(naphthalen-1-yl)sulfanyl]methanide is unique due to the presence of the sulfanyl group, which imparts additional reactivity and stability compared to other naphthalene-based organolithium compounds. This uniqueness makes it a valuable reagent in synthetic chemistry and materials science .
属性
CAS 编号 |
184877-52-9 |
|---|---|
分子式 |
C11H9LiS |
分子量 |
180.2 g/mol |
IUPAC 名称 |
lithium;1-methanidylsulfanylnaphthalene |
InChI |
InChI=1S/C11H9S.Li/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H2;/q-1;+1 |
InChI 键 |
DRMBITHTRKJKTH-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]SC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


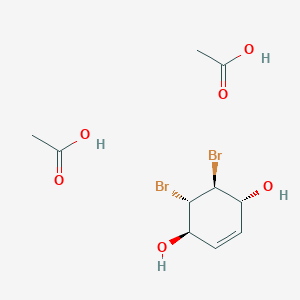
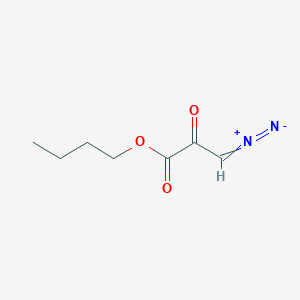

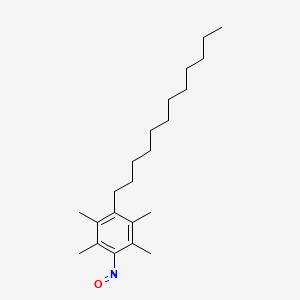
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
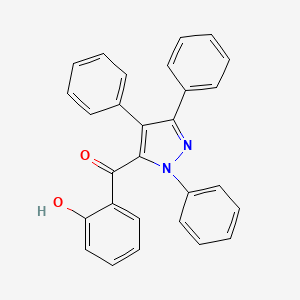

![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
